molecular formula C16H16F3N B14371752 3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline CAS No. 89807-67-0

3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline

Cat. No.: B14371752
CAS No.: 89807-67-0
M. Wt: 279.30 g/mol
InChI Key: XOMPZZWWKFTIGY-UHFFFAOYSA-N
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Description

3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl chain and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring.

Scientific Research Applications

3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. This can lead to modulation of biological pathways and exertion of desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[4-(Trifluoromethyl)phenyl]propyl}aniline is unique due to the combination of the trifluoromethyl group, propyl chain, and aniline group, which imparts distinct chemical and physical properties

Properties

CAS No.

89807-67-0

Molecular Formula

C16H16F3N

Molecular Weight

279.30 g/mol

IUPAC Name

3-[3-[4-(trifluoromethyl)phenyl]propyl]aniline

InChI

InChI=1S/C16H16F3N/c17-16(18,19)14-9-7-12(8-10-14)3-1-4-13-5-2-6-15(20)11-13/h2,5-11H,1,3-4,20H2

InChI Key

XOMPZZWWKFTIGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CCCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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